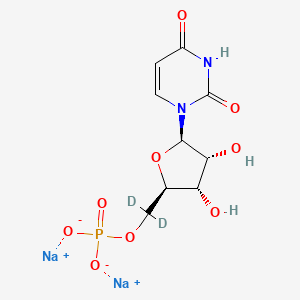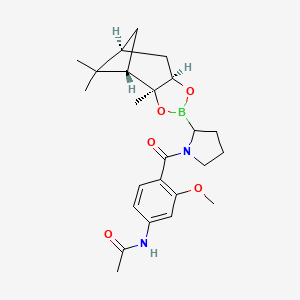
Uridine 5'-monophosphate-d2 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-monophosphate-d2 (disodium) is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . As the core uracil-containing nucleotide, adequate levels of Uridine 5’-monophosphate-d2 (disodium) enable optimal cellular metabolism and physiology across bodily tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Uridine 5’-monophosphate-d2 (disodium) involves several steps:
Mixing Cytidine Monophosphate or Sodium Salt, Sodium Nitrite, and Deionized Water: This mixture is then subjected to dropwise addition of acid and/or acid anhydride.
Reaction Continuation: The reaction is allowed to continue for 0-6 hours to obtain reaction solution 1.
Crystallization and Filtration: The reaction solution is mixed with 95% ethanol, crystallized, and filtered to obtain a crude product.
Recrystallization: The crude product is mixed with water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods: Industrial production of Uridine 5’-monophosphate-d2 (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange resin separation. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives .
Scientific Research Applications
Uridine 5’-monophosphate-d2 (disodium) has a wide range of scientific research applications, including:
Mechanism of Action
Uridine 5’-monophosphate-d2 (disodium) exerts its effects through several molecular targets and pathways:
Nucleic Acid Synthesis: It serves as a precursor for the synthesis of ribonucleic acid, which is essential for protein synthesis and other cellular processes.
Glycogen Synthesis: It promotes the formation of uridine diphosphate glucose, which is critical for glycogen synthesis.
Hexosamine Biosynthetic Pathway: It promotes the production of uridine diphosphate N-acetylglucosamine, which is involved in protein modification and function.
Comparison with Similar Compounds
Uridine 5’-monophosphate-d2 (disodium) can be compared with other similar compounds, such as:
Uridine 5’-diphosphate disodium salt: Used in studies on nucleic acid biosynthesis and cell signaling.
Uridine 5’-triphosphate disodium salt: Involved in the synthesis of ribonucleic acid and other biomolecules.
Cytidine 5’-monophosphate disodium salt: Used in the synthesis of cytidine diphosphate and cytidine triphosphate.
Uniqueness: Uridine 5’-monophosphate-d2 (disodium) is unique due to its specific role as a precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . Its ability to promote glycogen synthesis and protein modification through the hexosamine biosynthetic pathway further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H11N2Na2O9P |
|---|---|
Molecular Weight |
370.16 g/mol |
IUPAC Name |
disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;; |
InChI Key |
KURVIXMFFSNONZ-DDDITCQESA-L |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)



![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)


